molecular formula C5H6F2N2 B12992516 4,4-Difluoropyrrolidine-3-carbonitrile

4,4-Difluoropyrrolidine-3-carbonitrile

Cat. No.: B12992516
M. Wt: 132.11 g/mol
InChI Key: GMKHQOPIQHJVQX-UHFFFAOYSA-N
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Description

4,4-Difluoropyrrolidine-3-carbonitrile is a fluorinated organic compound with the molecular formula C5H6F2N2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and contains two fluorine atoms at the 4-position and a nitrile group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoropyrrolidine-3-carbonitrile typically involves the introduction of fluorine atoms into the pyrrolidine ring. One common method is the fluorination of pyrrolidine derivatives using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced fluorinating agents and catalysts can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoropyrrolidine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4,4-Difluoropyrrolidine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-Difluoropyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to increased biological activity. The nitrile group can also participate in various biochemical reactions, contributing to the compound’s overall effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoropyrrolidine-3-carbonitrile
  • 4,4-Dichloropyrrolidine-3-carbonitrile
  • 4,4-Dibromopyrrolidine-3-carbonitrile

Uniqueness

4,4-Difluoropyrrolidine-3-carbonitrile is unique due to the presence of two fluorine atoms, which impart distinct chemical and physical properties. Fluorine atoms can significantly influence the compound’s reactivity, stability, and biological activity compared to other halogenated derivatives .

Properties

Molecular Formula

C5H6F2N2

Molecular Weight

132.11 g/mol

IUPAC Name

4,4-difluoropyrrolidine-3-carbonitrile

InChI

InChI=1S/C5H6F2N2/c6-5(7)3-9-2-4(5)1-8/h4,9H,2-3H2

InChI Key

GMKHQOPIQHJVQX-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)(F)F)C#N

Origin of Product

United States

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